N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenyl group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 3-methoxybenzyl chloride with an appropriate nucleophile to form the methoxyphenyl intermediate.
Cyclopentane Ring Formation: The intermediate is then reacted with cyclopentanone under acidic or basic conditions to form the cyclopentane ring.
Amide Bond Formation: Finally, the cyclopentane intermediate is reacted with phenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-phenylcyclopentane-1-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activity.
N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide: Similar structure but with a different position of the methoxy group, potentially leading to different reactivity and properties.
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, a compound of interest in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This compound belongs to the class of carboxamides and is notable for its potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C19H23N\O2
- IUPAC Name : this compound
This structure features a methoxy group attached to a phenyl ring, which plays a critical role in the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme interactions. The methoxy group enhances lipophilicity, which may facilitate better membrane penetration and receptor binding.
Key Mechanisms Include:
- Receptor Binding : The compound likely interacts with various receptors, including opioid receptors, which are critical for pain modulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related compounds have shown:
Compound | Activity Type | Reference |
---|---|---|
N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | Anti-inflammatory | |
N-(4-hydroxyphenyl)-1-cyclopentane-1-carboxamide | Analgesic |
These findings suggest that the structural modifications in the cyclopentane carboxamide class can lead to varying degrees of biological activity.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of structurally related compounds, it was found that certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties, warranting further investigation into its therapeutic potential.
Case Study 2: Pain Management Applications
Another research effort focused on the analgesic properties of carboxamide derivatives. The results indicated that these compounds could effectively reduce pain responses in animal models. Given its structural similarities, this compound may also exhibit comparable analgesic effects.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)15-21-19(22)20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHMIVVDCUYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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